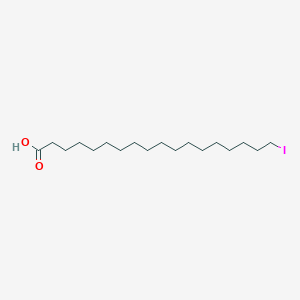
18-Iodooctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Iodooctadecanoic acid is a long-chain fatty acid derivative where an iodine atom is substituted at the 18th carbon of the octadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-iodooctadecanoic acid typically involves the iodination of octadecanoic acid. One common method is the exchange reaction in an ethanolic solution, where iodine radionuclides are used to label the fatty acid . The reaction conditions often include a controlled temperature and the presence of a catalyst to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar principles as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 18-Iodooctadecanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in the presence of a suitable solvent.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Products: Various iodinated derivatives depending on the substituent introduced.
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and alkanes.
Scientific Research Applications
18-Iodooctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in studies involving lipid metabolism and fatty acid transport.
Medicine: Utilized in radiolabeling for diagnostic imaging, particularly in myocardial scanning.
Industry: Applied in the production of specialized lubricants and surfactants.
Mechanism of Action
The mechanism of action of 18-iodooctadecanoic acid involves its incorporation into biological systems where it can participate in metabolic pathways. The iodine atom allows for radiolabeling, making it useful in imaging techniques to track the distribution and metabolism of fatty acids in vivo . The molecular targets include enzymes involved in fatty acid metabolism and transport proteins.
Comparison with Similar Compounds
- 16-Iodooctadecanoic Acid
- 17-Iodooctadecanoic Acid
- Octadecanoic Acid
Comparison: 18-Iodooctadecanoic acid is unique due to the position of the iodine atom, which influences its chemical reactivity and biological behavior. Compared to its analogs, it may exhibit different metabolic pathways and imaging properties, making it particularly valuable in specific diagnostic applications .
Properties
Molecular Formula |
C18H35IO2 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
18-iodooctadecanoic acid |
InChI |
InChI=1S/C18H35IO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17H2,(H,20,21) |
InChI Key |
YRMHWVGWCANSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylthiazolo[4,5-d]pyrimidine](/img/structure/B12977662.png)
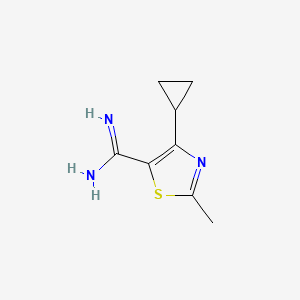
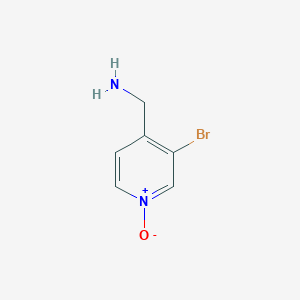
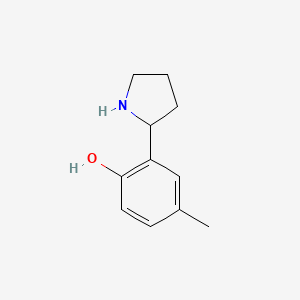
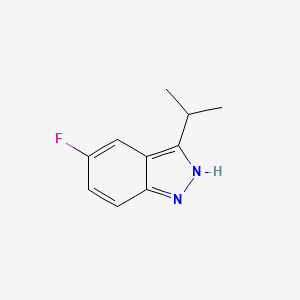
![2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12977696.png)
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12977698.png)
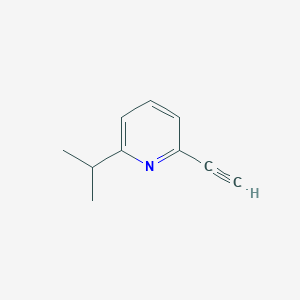
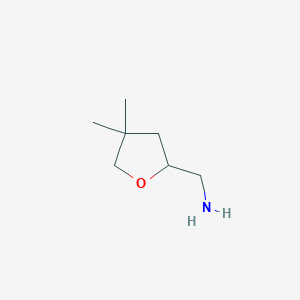
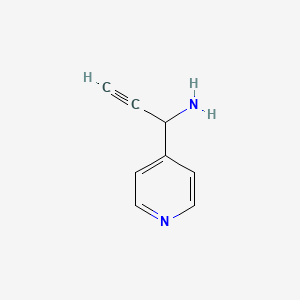

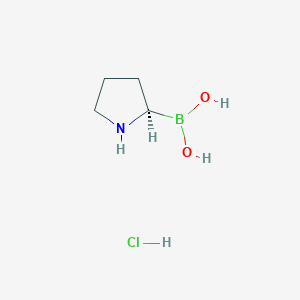
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12977743.png)

